Cas no 1955531-86-8 (5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid)

5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS026706408
- 1955531-86-8
- 5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylicacid
- 5-cyclopropyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
- 5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
- 5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid
- EN300-265337
- F1907-0540
- 4-Isoxazolecarboxylic acid, 5-cyclopropyl-3-(2-pyridinyl)-
- 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid
-
- インチ: 1S/C12H10N2O3/c15-12(16)9-10(8-3-1-2-6-13-8)14-17-11(9)7-4-5-7/h1-3,6-7H,4-5H2,(H,15,16)
- InChIKey: LEVCEGTVUKTARP-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C(=O)O)C(C2C=CC=CN=2)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 230.06914219g/mol
- どういたいしつりょう: 230.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.399±0.06 g/cm3(Predicted)
- ふってん: 406.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.58±0.50(Predicted)
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0540-1g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 1g |
$466.0 | 2023-09-07 | |
Life Chemicals | F1907-0540-2.5g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 2.5g |
$932.0 | 2023-09-07 | |
TRC | C264546-100mg |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic Acid |
1955531-86-8 | 100mg |
$ 115.00 | 2022-04-01 | ||
Enamine | EN300-265337-10.0g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 10g |
$6512.0 | 2023-04-24 | ||
Enamine | EN300-265337-2.5g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 2.5g |
$2969.0 | 2023-09-14 | ||
TRC | C264546-500mg |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic Acid |
1955531-86-8 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1907-0540-5g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
Life Chemicals | F1907-0540-0.25g |
5-cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid |
1955531-86-8 | 95%+ | 0.25g |
$419.0 | 2023-09-07 | |
Enamine | EN300-265337-0.05g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 0.05g |
$1272.0 | 2023-09-14 | ||
Enamine | EN300-265337-1g |
5-cyclopropyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
1955531-86-8 | 1g |
$1515.0 | 2023-09-14 |
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acidに関する追加情報
Introduction to 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid (CAS No. 1955531-86-8)
5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid (CAS No. 1955531-86-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the isoxazole class, which is well-documented for its role in various therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory disorders. The presence of a cyclopropyl substituent and a pyridin-2-yl moiety in its molecular framework imparts distinct chemical properties that make it a promising candidate for further investigation.
The isoxazole ring is a five-membered aromatic structure containing an oxygen atom and two carbon atoms, making it a versatile scaffold for medicinal chemistry. Its electron-deficient nature allows for facile interactions with biological targets, such as enzymes and receptors. In particular, the 5-cyclopropyl group enhances the compound's lipophilicity, which can improve its ability to cross biological membranes, thereby increasing its bioavailability. The pyridin-2-yl substituent, on the other hand, introduces a nitrogen-rich moiety that can participate in hydrogen bonding and other non-covalent interactions with biological targets, further enhancing binding affinity.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Among these, isoxazoles have been extensively studied for their potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. The structural motif of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid aligns well with this trend, as it combines the favorable properties of both cyclopropyl and pyridine derivatives. This combination has been shown to enhance pharmacokinetic profiles and improve target engagement.
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against various biological targets. For instance, some analogs have shown inhibitory effects on enzymes involved in inflammatory pathways, such as COX-2 and LOX. Additionally, preliminary investigations suggest that modifications to the cyclopropyl and pyridin-2-yl groups can fine-tune the compound's activity towards specific therapeutic targets. These findings underscore the potential of this scaffold for developing novel therapeutic agents.
The synthesis of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the isoxazole ring through cyclization reactions and subsequent functionalization at the 5-position with a cyclopropyl group. The introduction of the pyridin-2-yl moiety typically involves nucleophilic substitution or condensation reactions, depending on the synthetic route employed.
One of the most significant challenges in developing drugs based on this compound is optimizing its pharmacokinetic properties. While the presence of both cyclopropyl and pyridine groups enhances binding affinity, it can also lead to issues such as poor solubility or rapid metabolism. To address these challenges, medicinal chemists are exploring various strategies, including structural modifications and prodrug formulations, to improve the compound's overall pharmacological profile.
Recent research has also highlighted the importance of computational methods in drug discovery. Molecular modeling techniques have been used to predict how different structural analogs of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid will interact with biological targets at the atomic level. These studies have provided valuable insights into how changes in the molecule's structure can affect its potency and selectivity. By leveraging computational tools alongside experimental data, researchers can accelerate the process of identifying lead compounds for further development.
The potential applications of 5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid extend beyond traditional pharmaceutical uses. For example, its unique chemical properties make it a suitable candidate for developing novel agrochemicals or materials with specialized functions. Additionally, its heterocyclic structure suggests that it could be used in research aimed at understanding fundamental chemical processes in biology and medicine.
In conclusion,5-Cyclopropyl-3-(pyridin-2-yli soxazole)-4-carboxylic acid (CAS No 1955531 86 8) represents a promising scaffold for drug discovery with significant potential in addressing various therapeutic challenges. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation by medicinal chemists and biologists alike.
1955531-86-8 (5-Cyclopropyl-3-(pyridin-2-yl)isoxazole-4-carboxylic acid) 関連製品
- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 324780-18-9(2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)
- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)
- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 2050-72-8(1,6-Dichloronaphthalene)
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
- 1805215-69-3(6-Amino-4-(difluoromethyl)-2-hydroxy-3-(trifluoromethyl)pyridine)
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)




